molecular formula C26H27NO4 B12389406 FtsZ-IN-9

FtsZ-IN-9

Cat. No.: B12389406
M. Wt: 417.5 g/mol
InChI Key: IAEGEBQBPTWKEV-LREOWRDNSA-N
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Description

FtsZ-IN-9 is a small molecule inhibitor that targets the bacterial cell division protein FtsZ. FtsZ is a tubulin homolog that plays a crucial role in bacterial cytokinesis by forming a contractile ring at the future site of cell division. Inhibiting FtsZ disrupts bacterial cell division, making this compound a promising candidate for antibacterial therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FtsZ-IN-9 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of organic solvents and catalysts to facilitate the formation of the desired molecular structure. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process may include steps such as purification, crystallization, and formulation to ensure the compound meets the required purity and efficacy standards .

Chemical Reactions Analysis

Types of Reactions: FtsZ-IN-9 primarily undergoes reactions that involve binding to the GTPase active site of the FtsZ protein. This binding inhibits the polymerization of FtsZ, thereby preventing the formation of the Z-ring necessary for bacterial cell division .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to optimize the yield and stability of the compound .

Major Products Formed: The major product formed from the reaction of this compound with its target is a stable complex that inhibits the GTPase activity of FtsZ. This inhibition leads to the disruption of bacterial cell division and ultimately bacterial cell death .

Scientific Research Applications

FtsZ-IN-9 has a wide range of scientific research applications, particularly in the fields of microbiology, pharmacology, and medicinal chemistry. It is used to study the mechanisms of bacterial cell division and to develop new antibacterial agents. In addition, this compound is being investigated for its potential use in treating infections caused by multi-drug-resistant bacteria .

Mechanism of Action

FtsZ-IN-9 exerts its effects by binding to the GTPase active site of the FtsZ protein. This binding inhibits the polymerization of FtsZ, preventing the formation of the Z-ring necessary for bacterial cytokinesis. The inhibition of FtsZ polymerization disrupts the cell division process, leading to bacterial cell death .

Comparison with Similar Compounds

FtsZ-IN-9 is unique among FtsZ inhibitors due to its high specificity and potency. Similar compounds include PC190723, which also targets the GTPase active site of FtsZ but has different binding affinities and mechanisms of action. Other similar compounds include quinuclidine derivatives and various natural product-like inhibitors that have been identified through virtual screening and molecular docking studies .

Properties

Molecular Formula

C26H27NO4

Molecular Weight

417.5 g/mol

IUPAC Name

N-[4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]phenyl]adamantane-1-carboxamide

InChI

InChI=1S/C26H27NO4/c28-22(7-1-16-2-8-23(29)24(30)12-16)20-3-5-21(6-4-20)27-25(31)26-13-17-9-18(14-26)11-19(10-17)15-26/h1-8,12,17-19,29-30H,9-11,13-15H2,(H,27,31)/b7-1+

InChI Key

IAEGEBQBPTWKEV-LREOWRDNSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C(=O)/C=C/C5=CC(=C(C=C5)O)O

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C(=O)C=CC5=CC(=C(C=C5)O)O

Origin of Product

United States

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